molecular formula C20H42O B041232 Octyldodecanol CAS No. 5333-42-6

Octyldodecanol

Cat. No.: B041232
CAS No.: 5333-42-6
M. Wt: 298.5 g/mol
InChI Key: LEACJMVNYZDSKR-UHFFFAOYSA-N
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Future Directions

The global Octyldodecanol market size is forecast to grow from USD 1.47 billion in 2018 to USD XX billion by 2028, at a CAGR of 4.4% from 2021-2028 . The cosmetic grade segment is projected to account for the highest share of the overall octyl dodecanol market during the forecast period, owing to its wide applicability in the personal care industry and increasing demand for natural products .

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 2-Octyldodecan-1-ol are not well-documented. It is known to interact with various biomolecules in its applications. For instance, in cosmetics, it acts as a medium spreading emollient

Molecular Mechanism

It is known to be a medium spreading emollient , suggesting that it may interact with biomolecules in the skin to exert its effects

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-Octyldodecan-1-ol in laboratory settings. It is known to be oxidatively stable with atmospheric oxygen under normal conditions .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 2-Octyldodecan-1-ol in animal models. It has been reported that doses of 1000 mg/kg body weight were tolerated without symptoms by pregnant rats and their offspring .

Metabolic Pathways

Branched univalent primary alcohols with longer side chains than methyl are oxidized mainly to the carbonic acid and excreted as the ester glucuronide .

Chemical Reactions Analysis

Octyldodecanol undergoes several types of chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include octyldodecanoic acid and various substituted derivatives of this compound .

Properties

IUPAC Name

2-octyldodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20-21H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEACJMVNYZDSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3036288
Record name 2-Octyl-1-dodecanol
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Dodecanol, 2-octyl-
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CAS No.

5333-42-6
Record name 2-Octyldodecanol
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Record name Octyldodecanol [NF]
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Record name Octyldodecanol
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Record name 2-Octyl-1-dodecanol
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Record name 1-Dodecanol, 2-octyl-
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Record name 2-Octyl-1-dodecanol
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Record name 2-octyldodecan-1-ol
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Record name OCTYLDODECANOL
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Synthesis routes and methods I

Procedure details

Octyldodecyl Benzoate, Lactate, Neopentanoate or Octanoate
Name
Octyldodecyl Benzoate
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Synthesis routes and methods II

Procedure details

In a stirred reactor consisting of a flask, heating mushroom, water separator, reflux condenser and nitrogen inlet, 1 g (0.015 mol) of potassium hydroxide was added to 500 g (3.2 mol) of decanal (99% by weight) at 20° C., followed by heating to 210° C. The water formed during the reaction was continuously distilled off. After 3 hours, the reaction was terminated, the reaction mixture was cooled to 20° C. and the potassium hydroxide precipitated was filtered off. The resulting clear liquid contained 90% by weight of α,β-unsaturated aldehyde, 4% by weight trimers, 2% by weight esters and 4% by weight unreacted starting aldehyde. The reaction mixture was transferred to an autoclave and hydrogenated for 3 hours at 230° C./250 bar in the presence of a nickel catalyst until there was no further uptake of hydrogen. 90% by weight of the hydrogenation product consisted of 2-octyl dodecanol, 6% by weight of decanol and 4% by weight of trimers. After distillation, the 2-octyl dodecanol was obtained in a purity of 95.7% by weight.
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1 g
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500 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of octyldodecanol?

A1: this compound's molecular formula is C20H42O, and its molecular weight is 298.55 g/mol.

Q2: What are the typical sensory characteristics of this compound?

A2: Research describes this compound as having a relatively low spreadability, moderate gloss, and a tendency to leave a residue, stickiness, and oiliness on the skin.

Q3: Is this compound compatible with other cosmetic ingredients?

A3: Yes, this compound generally demonstrates good compatibility with other cosmetic ingredients. It is frequently used in formulations containing emollients, emulsifiers, and thickeners.

Q4: What are the primary applications of this compound in cosmetics?

A4: this compound is primarily used as an emollient, emulsifier, and thickener in cosmetic formulations. It helps to improve the texture, spreadability, and stability of products like creams, lotions, and lipsticks. [8], [29]

Q5: Can this compound be used in formulations for sensitive skin?

A5: While this compound is generally considered safe for cosmetic use, its suitability for sensitive skin can vary. Some individuals may experience irritation or allergic reactions. [4], [28]

Q6: What is the role of this compound in nanoemulsions?

A6: this compound can be used as an oil phase component in nanoemulsions, contributing to the formation of stable nanoscale droplets. These nanoemulsions can enhance the delivery and bioavailability of active ingredients. [6], [19], [26]

Q7: How does this compound contribute to the sensory properties of loose powder formulations?

A7: In loose powders, the choice of oil binder, including those containing this compound, influences sensory attributes. High-quality alcohol-based oil binders, like those with this compound, are reported to enhance refreshing sensations during application and promote smooth spreading on the skin. [16], [24]

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